molecular formula C17H12N2O3S3 B3404332 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate CAS No. 1209739-95-6

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate

Cat. No.: B3404332
CAS No.: 1209739-95-6
M. Wt: 388.5 g/mol
InChI Key: CCLDHBLKTWVRRI-UHFFFAOYSA-N
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Description

The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate" features a hybrid heterocyclic architecture combining isoxazole, thiophene, and benzo[d]thiazole moieties linked via a thioacetate ester. The isoxazole ring (substituted at the 5-position with a thiophene group) is esterified to a sulfur-containing acetamide chain terminating in a benzo[d]thiazole ring. For instance, benzo[d]thiazole derivatives exhibit diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S3/c20-16(10-24-17-18-12-4-1-2-5-14(12)25-17)21-9-11-8-13(22-19-11)15-6-3-7-23-15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLDHBLKTWVRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate typically involves multi-step organic reactions

    Isoxazole Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out in the presence of a base such as triethylamine at room temperature.

    Thiophene Introduction: The thiophene ring can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated isoxazole derivative in the presence of a palladium catalyst.

    Benzothiazole Attachment: The final step involves the formation of the ester linkage between the isoxazole-thiophene intermediate and the benzothiazole-thioacetic acid. This esterification reaction can be catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene and benzothiazole rings can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions activated by electron-donating groups. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Bromine, nitric acid

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-2,5-dione, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit various activities due to the presence of multiple bioactive heterocycles. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The isoxazole and benzothiazole rings are particularly known for their biological activities.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The combination of different heterocycles might result in synergistic effects, enhancing its efficacy as a drug candidate. It could be tested for its activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials with specific properties. For example, its unique electronic structure might make it suitable for use in organic electronics or as a component in advanced polymers.

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate would depend on its specific biological target. Generally, compounds containing isoxazole and benzothiazole rings can interact with various enzymes and receptors in the body. For instance, they might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists.

Molecular Targets and Pathways

    Enzymes: Potential targets include kinases, proteases, and oxidoreductases.

    Receptors: The compound might interact with G-protein coupled receptors (GPCRs) or ion channels.

    Pathways: It could influence signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of isoxazole-thiophene and benzo[d]thiazole-thioacetate groups. Key comparisons with structurally related compounds include:

Compound Key Structural Features Reported Bioactivity Synthesis Yield (If Available) References
Target Compound Isoxazole-thiophene + benzo[d]thiazole-thioacetate Inferred: Potential antimicrobial/anti-inflammatory (based on analogs) Not reported
Diethyl/dipropyl/dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonates Benzo[b]thiophene + chlorobenzo[d]thiazole + malonate esters Not explicitly stated, but chlorinated analogs often enhance potency 75–82%
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives Benzo[d]thiazole-thioacetate + hydrazide/oxadiazole Anti-inflammatory (compound 5d), analgesic (5e), antibacterial Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide Thiadiazole + oxadiazole + chlorophenyl Cytotoxic effects (anticancer potential) Not reported
Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetate derivatives Benzoxazole + tetrazole + acetate Antimicrobial, anti-inflammatory Not reported

Key Differences and Implications

Heterocyclic Core Variations :

  • The target compound’s isoxazole-thiophene core differs from benzoxazole-tetrazole () or thiadiazole-oxadiazole () systems. Isoxazole’s oxygen and nitrogen atoms may confer distinct electronic properties, influencing binding affinity to biological targets compared to sulfur-rich analogs .

Substituent Effects :

  • The chlorine atom in ’s analogs enhances electrophilicity and bioactivity, whereas its absence in the target compound may reduce potency but improve metabolic stability .
  • The thioacetate ester in the target compound contrasts with malonate esters () or hydrazides (). Esters generally exhibit better membrane permeability than hydrazides but may hydrolyze faster in vivo .

Biological Activity Trends :

  • Benzo[d]thiazole-thioacetate derivatives () show marked anti-inflammatory activity, suggesting the target compound could share this trait. However, the isoxazole-thiophene moiety might redirect activity toward antimicrobial targets, as seen in benzoxazole analogs () .
  • Thiadiazole-oxadiazole hybrids () demonstrate cytotoxicity, highlighting that heterocycle choice critically influences therapeutic focus (e.g., anticancer vs. anti-inflammatory) .

Pharmacokinetic and Toxicity Profiles

  • Toxicity : Benzo[d]thiazole derivatives are generally well-tolerated, though thiophene-containing compounds may require hepatotoxicity screening (e.g., CYP450 inhibition assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate
Reactant of Route 2
Reactant of Route 2
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate

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